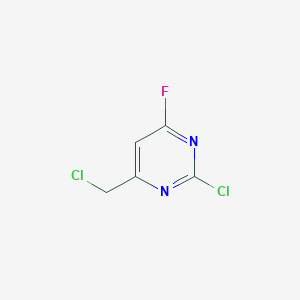
2-Chloro-4-chloromethyl-6-fluoro-pyrimidine
Número de catálogo B8352979
Peso molecular: 180.99 g/mol
Clave InChI: DDZINZFYESGXRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04584295
Procedure details


5 g (0.027 mol) of 4-chloromethyl-2,6-dichloro-pyrimidine (see Examples 73 and 92) and 3.3 g (0.056 mol) of anhydrous potassium fluoride in 8 ml of sulpholane are heated at 140° C. for 24 hours. The mixture is then cooled to 0° C. and filtered over silica gel using diethyl ether/n-hexane (1:4). After removing the solvent by evaporation there is obtained 2-chloro-4-chloromethyl-6-fluoro-pyrimidine in the form of a yellow oil, 1H-NMR (CDCl3): 4.70 (s, CH2Cl), 7.30 (d, JFH =2 Hz, H).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:8]=[C:7](Cl)[N:6]=[C:5]([Cl:10])[N:4]=1.[F-:11].[K+]>S1(CCCC1)(=O)=O>[Cl:10][C:5]1[N:4]=[C:3]([CH2:2][Cl:1])[CH:8]=[C:7]([F:11])[N:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC(=NC(=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=N1)CCl)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
